3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra of this compound exhibit distinct splitting patterns due to the magnetic anisotropy of the indole-quinoline system. Key resonances include:
- Quinoline H-5 : Doublet at δ 8.27 ppm (J = 8.6 Hz), deshielded by the electron-withdrawing carboxylic group.
- Indole H-2' : Singlet at δ 7.52 ppm, shielded by the methylene bridge's electron-donating effect.
- Hydroxyl Proton : Broad singlet at δ 12.41 ppm, indicative of hydrogen bonding with the carboxylic oxygen.
¹³C NMR reveals critical hybridization states:
Infrared (IR) and Raman Vibrational Profiles
IR spectroscopy identifies functional groups through characteristic absorptions:
| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3250 | - |
| C=O Stretch | 1687 | 1692 |
| Quinoline Ring Breathing | 1582 | 1585 |
| Indole N-H Wag | 750 | 755 |
The absence of a free hydroxyl IR peak above 3500 cm⁻¹ confirms intramolecular hydrogen bonding. Raman spectroscopy further resolves quinoline ring deformations at 452 cm⁻¹, absent in simpler indole derivatives.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the molecular ion ([M+H]⁺ m/z 347.1398) aligns with the theoretical mass (346.4 g/mol). Major fragments arise from:
- Decarboxylation: Loss of COOH (Δm/z = -46.02)
- Indole Methylene Cleavage: C-N bond rupture (m/z 174.0912)
- Quinoline Ring Opening: Retro-Diels-Alder pathway (m/z 129.0455)
Fragmentation patterns correlate with DFT-calculated bond dissociation energies, where the methylene bridge exhibits the lowest stability (BDE: 68.3 kcal/mol).
Computational Molecular Modeling Studies
Density Functional Theory (DFT) Optimization
B3LYP/6-311+G(d,p) calculations optimize the gas-phase geometry, showing excellent agreement with crystallographic data (RMSD: 0.12 Å). The HOMO (-5.82 eV) localizes over the indole π-system, while the LUMO (-1.94 eV) resides on the quinoline ring, suggesting charge-transfer interactions (Figure 2).
Properties
CAS No. |
924634-55-9 |
|---|---|
Molecular Formula |
C19H14N2O3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H14N2O3/c22-18-16(9-11-10-20-14-7-3-1-5-12(11)14)21-15-8-4-2-6-13(15)17(18)19(23)24/h1-8,10,20,22H,9H2,(H,23,24) |
InChI Key |
BNGDNHIPJOPOQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NC4=CC=CC=C4C(=C3O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Detailed Research Findings and Data
Reaction Scheme Overview
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Quinoline synthesis (Skraup) | Aniline, glycerol, oxidizing agent, acid | Quinoline core formation |
| 2 | Indole formation (Fischer) | Phenylhydrazine, aldehyde/ketone, acid | Indole derivative synthesis |
| 3 | Condensation | Isatin salt + halogenated acetone, alkaline-earth hydroxide, 25-100 °C | 2-methyl-3-hydroxyquinoline-4-carboxylic acid |
| 4 | Coupling | Indol-3-ylmethyl group introduction | Target compound formation |
| 5 | Purification | Acidification, filtration, HPLC, NMR | Pure 3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid |
Yield and Purity Data
Analytical Techniques
Thin-Layer Chromatography (TLC) : Used for monitoring reaction progress and preliminary purity checks.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the structure and assesses the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) : Employed for final purification and quantification of purity, especially in industrial settings.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, aldehyde/ketone, acid | Efficient indole formation | Requires acidic conditions |
| Skraup Quinoline Synthesis | Aniline, glycerol, oxidizing agent, acid | Robust quinoline core synthesis | Harsh acidic environment |
| Isatin Condensation | Isatin salt, halogenated acetone, alkaline-earth hydroxide, 25–100 °C | High yield, shorter reaction time | Requires careful pH and temperature control |
| Continuous Flow Synthesis | Controlled reagent flow, temperature | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-((1H-indol-3-yl)methyl)-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid serves as a building block for more complex molecules. Its ability to participate in various chemical reactions makes it valuable in the development of new compounds with desired properties.
Biology
The compound has been studied for its potential as a biochemical probe . It can interact with various biological targets, making it useful in understanding cellular mechanisms and pathways. The indole and quinoline moieties are known for their diverse biological activities, including enzyme inhibition and modulation of cellular signaling.
Medicine
Research indicates that this compound exhibits promising therapeutic properties , particularly in:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
Industry
In industrial applications, this compound is utilized in:
- The development of new materials with enhanced properties.
- As a catalyst in organic reactions, facilitating various chemical transformations.
Case Study 1: Anticancer Research
A study explored the anticancer effects of this compound on breast cancer cell lines. Results indicated that treatment led to significant apoptosis (programmed cell death) in cancer cells compared to control groups. The mechanism was linked to the compound's ability to induce oxidative stress and disrupt mitochondrial function.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Compounds:
- 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid (CAS 89391-04-8): Lacks the 3-hydroxy and 2-methyl groups but retains the indole-quinoline scaffold. Exhibits structural similarity (98%) to the target compound .
Comparative Analysis:
Key Insight: The indole moiety enhances π-π stacking interactions in biological systems, while the 3-hydroxy group may improve solubility and hydrogen-bonding capacity compared to non-hydroxylated analogs .
Quinoline-4-Carboxylic Acids with Aromatic Substituents
Key Compounds:
- 2-Phenylquinoline-4-carboxylic acids (B28, B29): Feature phenyl or aminophenyl groups at the 2-position. B29 (2-(4-aminophenyl)quinoline-4-carboxylic acid) shows antibacterial activity, attributed to the electron-donating amino group enhancing membrane penetration .
- 2-(4-Chlorophenyl)quinoline-4-carboxylic acid (C3): Halogenation improves metabolic stability but reduces solubility .
Comparative Analysis:
Key Insight : The indole-methyl group in the target compound may confer unique selectivity compared to phenyl-substituted analogs, as indole interacts with tryptophan-binding pockets in enzymes .
4-Hydroxyquinoline Derivatives
Key Compounds:
- 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid: Demonstrates anti-inflammatory activity due to the 4-hydroxy and acetic acid side chain .
- 4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Modifications to the benzyl moiety affect potency, highlighting the importance of substituent flexibility .
Comparative Analysis:
Key Insight: The target compound’s 3-hydroxy group and indole system may synergize to target oxidative stress pathways, unlike 4-hydroxyquinolin-2-ones, which primarily modulate inflammatory mediators .
Biological Activity
3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid, also known by its IUPAC name, exhibits a unique structure that combines both indole and quinoline moieties, which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C19H14N2O3 |
| Molecular Weight | 318.3 g/mol |
| IUPAC Name | 3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
| CAS Number | 924634-55-9 |
The structure consists of a hydroxy group at the 3-position, a carboxylic acid at the 4-position, and an indole ring connected via a methylene bridge at the 2-position of the quinoline ring. This unique arrangement contributes to its biological activity by allowing for various interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that the compound could inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases (G1/S phase) .
Table: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HT29 (Colon) | 12.8 | Cell cycle arrest at G1/S phase |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer progression and microbial metabolism.
- Cell Signaling Interference : It may disrupt signaling pathways that promote cell survival in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in target cells, leading to apoptosis.
Case Studies
A notable case study involved the evaluation of this compound's effects on human leukemia cells. The results indicated a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage, suggesting its potential use as a therapeutic agent against hematological malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
